2-(benzylsulfanyl)-N-(naphthalen-1-yl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
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Overview
Description
2-(benzylsulfanyl)-N-(naphthalen-1-yl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is a complex organic compound belonging to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-(naphthalen-1-yl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide typically involves a multi-step process. One common method involves the reaction of a naphthylamine derivative with a benzylsulfanyl compound under specific conditions to form the desired triazolopyrimidine structure . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and continuous flow reactors to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N-(naphthalen-1-yl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of alcohols or amines.
Scientific Research Applications
2-(benzylsulfanyl)-N-(naphthalen-1-yl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antiproliferative agent in cancer research, particularly against breast cancer cell lines.
Materials Science: It can be used in the development of organic light-emitting diodes (OLEDs) due to its unique electronic properties.
Biological Research: It serves as a fluorescence probe for the detection of metal ions like Fe3+, making it useful in environmental monitoring and cellular imaging.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-(naphthalen-1-yl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with specific molecular targets. For instance, as a fluorescence probe, it binds selectively to Fe3+ ions, leading to a quenching of fluorescence . In medicinal applications, it may inhibit specific enzymes or pathways involved in cell proliferation, although the exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine Derivatives: These compounds share a similar core structure and have been studied for their biological activities, including antiproliferative and antimicrobial properties.
Benzylsulfanyl Derivatives: Compounds with the benzylsulfanyl group have been explored for their potential as enzyme inhibitors and therapeutic agents.
Uniqueness
2-(benzylsulfanyl)-N-(naphthalen-1-yl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is unique due to its combination of the triazolopyrimidine core with the benzylsulfanyl and naphthalen-1-yl groups. This unique structure imparts specific electronic and steric properties that make it suitable for various applications, from medicinal chemistry to materials science.
Properties
Molecular Formula |
C23H19N5O2S |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
2-benzylsulfanyl-N-naphthalen-1-yl-5-oxo-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C23H19N5O2S/c29-20-13-19(21(30)24-18-12-6-10-16-9-4-5-11-17(16)18)28-22(25-20)26-23(27-28)31-14-15-7-2-1-3-8-15/h1-12,19H,13-14H2,(H,24,30)(H,25,26,27,29) |
InChI Key |
KOLFUBZHWLECSS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N2C(=NC(=N2)SCC3=CC=CC=C3)NC1=O)C(=O)NC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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